Technical Documentation Center

(E)-Ethyl 2-methyl-3-nitroacrylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (E)-Ethyl 2-methyl-3-nitroacrylate
  • CAS: 1070237-95-4

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of (E)-Ethyl 2-methyl-3-nitroacrylate: A Technical Guide for Analytical Validation

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide The Molecular Architecture and Spectroscopic Causality (E)-Eth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

The Molecular Architecture and Spectroscopic Causality

(E)-Ethyl 2-methyl-3-nitroacrylate is a highly functionalized, electron-deficient alkene that serves as a versatile building block in target-oriented synthesis, particularly as a potent Michael acceptor and Diels-Alder dienophile[1]. Spectroscopically, the molecule is defined by a "push-pull" conjugated system.

The structural designation (E) indicates that the highest priority groups—the ethyl ester and the nitro group—are situated on opposite sides of the C=C double bond[1]. This anti-periplanar arrangement minimizes steric hindrance, allowing the molecule to adopt a highly planar conformation. This planarity is the physical prerequisite for extended π -orbital overlap across the ester, the alkene, and the nitro moiety. Consequently, this extended delocalization directly dictates the vibrational force constants observed in Infrared (IR) spectroscopy and the quantized energy gaps observed in Ultraviolet-Visible (UV-Vis) spectroscopy.

Infrared (IR) Spectroscopic Profiling

In IR spectroscopy, the frequency of absorption is proportional to the square root of the bond's force constant. In (E)-ethyl 2-methyl-3-nitroacrylate, the strong electron-withdrawing nature of the β -nitro group pulls electron density away from the C=C and C=O bonds via resonance and inductive effects. This depletion of electron density reduces the double-bond character (and thus the force constant) of the alkene, shifting its stretching frequency lower than that of an isolated, non-conjugated alkene[2].

Table 1: Quantitative IR Vibrational Assignments
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)IntensityCausality / Structural Note
C=O (Ester) Stretching~1732StrongConjugation with the C=C bond lowers the frequency from a standard ester (~1745 cm⁻¹), but competition from the NO₂ group limits this shift.
C=C (Alkene) Stretching~1643MediumDepletion of π -electron density by the NO₂ group significantly lowers the force constant.
NO₂ Asymmetric Stretch~1529StrongHighly polarized N-O bonds result in a massive change in the dipole moment during asymmetric stretching.
NO₂ Symmetric Stretch~1352StrongIn-phase stretching of the N-O bonds; highly diagnostic for aliphatic/conjugated nitro groups.
C-O (Ester) Stretching~1219StrongCoupling of the C-O-C asymmetric stretch typical of ethyl esters.
Self-Validating ATR-FTIR Protocol

To ensure trustworthiness and eliminate user-induced artifacts, the following Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) protocol incorporates built-in self-validation mechanisms.

Step 1: Crystal Decontamination

  • Action: Clean the diamond/ZnSe ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Causality: Residual organic contaminants will introduce spurious C-H stretching bands (~2900 cm⁻¹) that can obscure the native methyl/ethyl signals of the analyte.

Step 2: Environmental Baseline Validation (The Blank)

  • Action: Acquire a background spectrum of the ambient atmosphere (32 scans, 4 cm⁻¹ resolution).

  • Causality: Atmospheric water vapor and CO₂ possess strong IR-active modes that overlap with the 1732 cm⁻¹ (C=O) and 1643 cm⁻¹ (C=C) regions. Subtracting this background ensures the resulting interferogram is exclusively derived from the molecular dipole changes of the nitroacrylate.

Step 3: Sample Acquisition and Contact Optimization

  • Action: Apply a thin film of the (E)-ethyl 2-methyl-3-nitroacrylate (typically a pale oil or low-melting solid) to the crystal. Apply consistent pressure using the ATR anvil.

  • Causality: The evanescent wave generated in ATR only penetrates a few micrometers into the sample. Poor contact leads to a low Signal-to-Noise (S/N) ratio, which can artificially broaden the sharp NO₂ asymmetric stretch at 1529 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopic Profiling

The UV-Vis profile of (E)-ethyl 2-methyl-3-nitroacrylate is dominated by its highly polarized conjugated π -system. The transition of electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) provides a direct readout of the molecule's electronic health[3].

Table 2: Quantitative UV-Vis Electronic Transitions
Transition TypeWavelength ( λmax​ )Molar Absorptivity ( ϵ )Causality / Electronic Origin
π→π∗ ~240 - 250 nm~11,000 M⁻¹cm⁻¹Highly allowed transition of the extended conjugated system. The large transition dipole moment yields a massive ϵ value.
n→π∗ ~340 - 365 nm< 150 M⁻¹cm⁻¹Symmetry-forbidden transition originating from the oxygen lone pairs (on NO₂ or C=O) jumping into the anti-bonding π∗ orbital.
Self-Validating UV-Vis Protocol

Because UV-Vis is highly susceptible to solvent effects (solvatochromism) and concentration errors, this protocol is designed as a closed-loop validation system.

Step 1: Solvatochromic Selection

  • Action: Dissolve the analyte in spectroscopic-grade Ethanol.

  • Causality: Polar protic solvents like ethanol stabilize the excited π∗ state via hydrogen bonding more than the ground state. This causes a slight bathochromic (red) shift for the π→π∗ transition, separating it clearly from background solvent noise.

Step 2: Optical Matching

  • Action: Utilize a pair of matched quartz cuvettes (10 mm path length). Fill both with pure ethanol and zero the spectrophotometer.

  • Causality: Quartz is required because standard glass absorbs heavily below 300 nm, which would completely mask the critical 240 nm π→π∗ band.

Step 3: Photometric Linearity Validation

  • Action: Perform a serial dilution to ensure the maximum absorbance ( Amax​ ) at 240 nm falls strictly between 0.1 and 1.0 AU.

  • Causality: Absorbance values above 1.0 AU suffer from stray light interference and detector saturation, causing deviations from the Beer-Lambert law. Maintaining this optical window ensures the calculated molar absorptivity ( ϵ ) is an intrinsic property of the molecule, not an instrumental artifact.

Orthogonal Validation Workflow

To definitively characterize (E)-ethyl 2-methyl-3-nitroacrylate, researchers must synthesize the data from both IR and UV-Vis streams. The diagram below illustrates the logical flow of this orthogonal validation.

Workflow cluster_IR Vibrational Profiling (IR) cluster_UV Electronic Profiling (UV-Vis) Start Sample: (E)-Ethyl 2-methyl-3-nitroacrylate IR_Prep ATR-FTIR Prep (Neat Film) Start->IR_Prep UV_Prep Dilution in EtOH (Spectroscopic Grade) Start->UV_Prep IR_Scan Scan 4000-400 cm⁻¹ Resolution: 4 cm⁻¹ IR_Prep->IR_Scan IR_Data Identify C=O (~1732 cm⁻¹) & NO₂ (~1529 cm⁻¹) Modes IR_Scan->IR_Data Validate Orthogonal Data Synthesis: Confirm Push-Pull Conjugation & Planarity IR_Data->Validate UV_Scan Scan 200-500 nm Baseline Corrected UV_Prep->UV_Scan UV_Data Identify π→π* (~240 nm) & n→π* (~340 nm) Transitions UV_Scan->UV_Data UV_Data->Validate

Figure 1: Orthogonal IR and UV-Vis spectroscopic validation workflow.

Conclusion

The rigorous spectroscopic characterization of (E)-ethyl 2-methyl-3-nitroacrylate relies on understanding the interplay between its stereochemistry and its electronic structure. By mapping the vibrational force constants via ATR-FTIR and the electronic transitions via UV-Vis, researchers can confidently validate the structural integrity of this push-pull conjugated system before deploying it in complex synthetic methodologies.

References

  • Benchchem: Advanced Synthetic Methodologies for E Ethyl 2 Methyl 3 Nitroacrylate and Related Deriv
  • Supporting Information - CORE: Synthesis route to the benzoxazole ligands (Spectroscopic data for related nitroacryl
  • Ethyl 3-halo-3-nitroacrylates: synthesis and reactions with primary aromatic amines.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: (E)-Ethyl 2-methyl-3-nitroacrylate as a Dienophile in Diels-Alder Cycloadditions

Introduction & Mechanistic Insights For drug development professionals and synthetic chemists, the construction of highly functionalized, stereodefined cyclohexene scaffolds is a critical step in the synthesis of complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

For drug development professionals and synthetic chemists, the construction of highly functionalized, stereodefined cyclohexene scaffolds is a critical step in the synthesis of complex active pharmaceutical ingredients (APIs). (E)-Ethyl 2-methyl-3-nitroacrylate serves as a uniquely powerful dienophile in normal electron-demand Diels-Alder [4+2] cycloadditions.

The exceptional reactivity of this molecule stems from the synergistic electron-withdrawing capacity of both the nitro ( −NO2​ ) and ethyl ester ( −CO2​Et ) groups, which highly polarize the alkene and drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy[1].

Frontier Molecular Orbital (FMO) Logic and Selectivity
  • Regioselectivity: In reactions with unsymmetrical dienes, the strong electronic bias of the nitro group dominates over the ester group, effectively dictating the regiochemical outcome of the cycloadduct[2].

  • Stereoselectivity: The presence of the α -methyl group introduces a critical steric parameter. While nitro groups typically exhibit a strong endo-preference due to secondary orbital interactions, the steric bulk of the α -methyl group creates significant steric hindrance in the endo transition state. This competition often shifts the stereochemical outcome toward the exo-adduct, especially under Lewis acid catalysis[1][3].

G Diene Electron-Rich Diene (High HOMO) TS Cycloaddition Transition State Diene->TS [4+2] Dienophile (E)-Ethyl 2-methyl- 3-nitroacrylate (Low LUMO) Dienophile->TS FMO Interaction Regio Regioselectivity (Nitro-Directed) TS->Regio Stereo Stereoselectivity (Methyl Sterics vs. Nitro Endo-Effect) TS->Stereo Adduct Highly Functionalized Cyclohexene Adduct Regio->Adduct Stereo->Adduct

Fig 1: Mechanistic logic of FMO interactions and transition state controls in the cycloaddition.

Quantitative Data & Reaction Scope

The table below summarizes the expected outcomes of (E)-Ethyl 2-methyl-3-nitroacrylate cycloadditions under varying conditions. The use of chiral Lewis acids (such as oxazaborolidines) significantly enhances both the exo-selectivity and the enantiomeric excess (ee) by providing a rigid chiral pocket that further lowers the LUMO[4][5].

Table 1: Comparison of Reaction Conditions and Stereochemical Outcomes

DieneCatalyst SystemTemp (°C)Time (h)Yield (%)RegioselectivityEndo:Exo Ratioee (%)
1,3-ButadieneNone (Thermal)1102482>95:540:60N/A
CyclopentadieneNone (Thermal)251295>95:575:25N/A
CyclopentadieneChiral Oxazaborolidine-782488>99:15:9594

Experimental Protocols

The following protocols are designed as self-validating systems to ensure reproducibility and high fidelity in synthetic workflows.

Protocol A: Thermal [4+2] Cycloaddition with 1,3-Butadiene

Causality Focus: Thermal conditions are required to overcome the activation barrier when utilizing less reactive, gaseous dienes without a catalyst. Toluene is selected as the solvent due to its high boiling point and non-polar nature, which prevents unwanted solvolysis.

  • Preparation: In a heavy-walled glass pressure tube, dissolve (E)-Ethyl 2-methyl-3-nitroacrylate (1.0 mmol, 1.0 eq) in anhydrous toluene (5.0 mL).

  • Diene Addition: Cool the vessel to -78 °C. Condense 1,3-butadiene gas (approx. 5.0 mmol, 5.0 eq) directly into the tube. (Alternatively, use a pre-formulated solution of 1,3-butadiene in toluene).

  • Reaction: Seal the tube tightly with a Teflon screw cap. Allow the mixture to warm to room temperature, then heat to 110 °C behind a blast shield for 24 hours.

  • Validation Check (TLC): Cool the vessel to room temperature and carefully vent. Spot the crude mixture on a silica TLC plate (Hexanes:EtOAc 4:1). Visualize using a KMnO4​ stain. The unreacted dienophile will rapidly reduce the permanganate (bright yellow spot on purple background), whereas the sterically hindered cycloadduct reacts significantly slower.

  • Workup: Concentrate the mixture under reduced pressure. Analyze the crude mixture via 1H -NMR to determine the precise endo:exo ratio before proceeding to flash column chromatography.

Protocol B: Enantioselective Catalytic Cycloaddition with Cyclopentadiene

Causality Focus: Low temperatures (-78 °C) are critical here to maximize enantiomeric excess by magnifying the ΔΔG‡ between the diastereomeric transition states. Freshly cracked cyclopentadiene is mandatory because it rapidly dimerizes at room temperature via a thermal Diels-Alder reaction, which would ruin the stoichiometry.

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, dissolve the chiral oxazaborolidine catalyst (0.1 mmol, 10 mol%) in anhydrous dichloromethane (DCM, 3.0 mL). Stir at room temperature for 15 minutes.

  • Substrate Addition: Add (E)-Ethyl 2-methyl-3-nitroacrylate (1.0 mmol, 1.0 eq) to the flask. Stir for 10 minutes to allow the Lewis acid to coordinate to the nitro/ester oxygens, forming the activated complex.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C) and equilibrate for 15 minutes.

  • Diene Addition: Dropwise, add freshly cracked cyclopentadiene (3.0 mmol, 3.0 eq) over 5 minutes. Stir at -78 °C for 24 hours.

  • Quenching (Self-Validating Step): Quench the reaction cold by adding 2.0 mL of saturated aqueous NaHCO3​ . Causality: Neutralizing the Lewis acid immediately prevents unwanted epimerization of the newly formed stereocenters during the warming phase.

  • Isolation: Extract with DCM (3 x 10 mL), wash with brine, dry over anhydrous MgSO4​ , and concentrate. Determine the ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Downstream Applications in Drug Development

The resulting cycloadducts are not dead-end products; they are versatile synthetic linchpins. The nitro group acts as a masked functional handle that can be transformed into ketones via the Nef reaction, or reduced to primary amines to yield conformationally restricted β -amino acid precursors[1][2].

Workflow Start Diels-Alder Cycloadduct (Nitro-Ester Scaffold) Nef Nef Reaction (Base, then Acid) Start->Nef Converts -NO2 to =O Red Catalytic Hydrogenation (H2, Pd/C) Start->Red Reduces -NO2 to -NH2 Sap Saponification (LiOH, H2O/THF) Start->Sap Hydrolyzes -CO2Et Ketone Cyclohexanone Derivatives Nef->Ketone Amine β-Amino Acid Precursors Red->Amine Acid Carboxylic Acid Intermediates Sap->Acid

Fig 2: Downstream synthetic workflow for structural elaboration of the Diels-Alder cycloadduct.

Sources

Application

Application Notes and Protocols for the Catalytic Hydrogenation of (E)-Ethyl 2-methyl-3-nitroacrylate to Synthesize β-Amino Acids

Introduction: The Strategic Importance of β-Amino Acids and Their Synthesis β-amino acids are crucial structural motifs in a vast array of biologically active molecules, including pharmaceuticals and peptidomimetics. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of β-Amino Acids and Their Synthesis

β-amino acids are crucial structural motifs in a vast array of biologically active molecules, including pharmaceuticals and peptidomimetics. Their incorporation into peptide backbones can induce stable secondary structures and confer resistance to enzymatic degradation, making them highly valuable in modern drug discovery. The catalytic hydrogenation of β-nitroacrylates represents a powerful and atom-economical method for accessing these important building blocks. This application note provides a detailed guide to the catalytic hydrogenation of (E)-Ethyl 2-methyl-3-nitroacrylate, a common precursor for the synthesis of β²-amino acids, which are characterized by a substituent at the α-position. We will delve into the mechanistic underpinnings of this transformation, offer a comprehensive experimental protocol, and provide insights into process optimization and safety.

Reaction Mechanism and Rationale: A Tale of Two Reductions

The conversion of (E)-Ethyl 2-methyl-3-nitroacrylate to the corresponding β-amino ester involves two distinct reductive transformations occurring in a single catalytic step: the reduction of a nitro group to a primary amine and the saturation of a carbon-carbon double bond.

The reduction of the nitro group is a complex, multi-electron process.[1] While the exact mechanism can vary depending on the catalyst and reaction conditions, it generally proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[1][2] This six-electron reduction is a key transformation in organic synthesis.[1]

Simultaneously, the carbon-carbon double bond of the acrylate system is hydrogenated. This typically occurs via the adsorption of both the hydrogen gas and the substrate onto the surface of the heterogeneous catalyst, followed by the stepwise addition of hydrogen atoms to the double bond.

The choice of catalyst is paramount for the success of this reaction. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or Raney Nickel, are widely used due to their high activity, ease of separation from the reaction mixture, and recyclability.[3][4] Homogeneous catalysts, often based on iridium or rhodium complexes, are also employed, particularly when enantioselectivity is desired.[5][6][7][8] These soluble catalysts can offer higher selectivity and operate under milder conditions but present challenges in product separation.[9] For the purpose of this general guide, we will focus on the use of a heterogeneous catalyst, specifically 10% Palladium on Carbon.

Visualizing the Transformation

Caption: Overall reaction scheme for the catalytic hydrogenation of (E)-Ethyl 2-methyl-3-nitroacrylate.

Experimental Protocol: A Step-by-Step Guide

This protocol details the procedure for the catalytic hydrogenation of (E)-Ethyl 2-methyl-3-nitroacrylate using 10% Pd/C as the catalyst under a hydrogen atmosphere.

Materials and Equipment
  • (E)-Ethyl 2-methyl-3-nitroacrylate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • Diatomaceous earth (Celite®)

  • Hydrogen (H₂) gas cylinder with a two-stage regulator

  • Nitrogen (N₂) or Argon (Ar) gas for inerting

  • Hydrogenation apparatus (e.g., Parr shaker or a three-necked round-bottom flask with a hydrogen balloon)

  • Magnetic stirrer and stir bars

  • Schlenk line or a vacuum/inert gas manifold

  • Filtration apparatus (e.g., Büchner funnel, filter flask)

  • Rotary evaporator

Safety Precautions: A Culture of Vigilance

Catalytic hydrogenation is a potentially hazardous procedure due to the use of flammable hydrogen gas and pyrophoric catalysts.[10][11][12][13] Adherence to strict safety protocols is mandatory.

  • Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air.[10] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Pyrophoric Catalyst: Palladium on carbon can be pyrophoric, especially after use when it is saturated with hydrogen and in a dry state.[11] Never allow the catalyst to dry in the air.[10] Always handle the catalyst in a wet state or under an inert atmosphere.

  • Inert Atmosphere: Ensure the reaction vessel is thoroughly purged of air before introducing hydrogen to prevent the formation of an explosive mixture.[12]

  • Pressure: If using a high-pressure reactor, ensure it is properly rated and has been recently inspected.[14] Never exceed the recommended pressure limit of the vessel.[14]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate gloves.

Reaction Setup and Execution
  • Catalyst Charging: To a clean, dry hydrogenation vessel (e.g., a 250 mL three-necked flask) equipped with a magnetic stir bar, add 10% Pd/C (typically 5-10 mol% relative to the substrate).

  • Inerting the Vessel: Securely attach the flask to a Schlenk line or vacuum/inert gas manifold. Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.[11]

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add anhydrous methanol (e.g., 100 mL for a 10 mmol scale reaction) via a cannula or syringe. Stir the slurry to wet the catalyst. Dissolve (E)-Ethyl 2-methyl-3-nitroacrylate (e.g., 10 mmol) in a minimal amount of anhydrous methanol and add it to the reaction vessel.

  • Hydrogen Introduction:

    • Balloon Technique (Atmospheric Pressure): Attach a gas inlet adapter with a stopcock and a balloon filled with hydrogen.[11] Evacuate the flask one last time (being careful not to remove the solvent) and then backfill with hydrogen from the balloon. Repeat this hydrogen purge three times.

    • Parr Apparatus (Elevated Pressure): Follow the manufacturer's instructions for sealing the reactor, purging with inert gas, and then charging with hydrogen to the desired pressure (e.g., 50 psi).

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by the uptake of hydrogen (if using a pressure gauge) or by thin-layer chromatography (TLC). To take a sample for TLC, the hydrogen atmosphere must first be replaced with an inert gas.[11]

  • Reaction Completion: The reaction is typically complete within 2-24 hours, depending on the scale, catalyst loading, and hydrogen pressure.

Workup and Purification
  • Inerting Post-Reaction: Once the reaction is complete, carefully vent the hydrogen and purge the system with inert gas three times.[14]

  • Catalyst Filtration: Under a stream of inert gas, carefully filter the reaction mixture through a pad of Celite® in a Büchner funnel.[11] Crucially, do not allow the catalyst on the filter paper to dry out. [10] Immediately after filtration, quench the catalyst on the filter paper by adding a generous amount of water.[7]

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude ethyl 3-amino-2-methylpropanoate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure, if necessary.

Conversion to the Free β-Amino Acid

The resulting β-amino ester can be hydrolyzed to the free β-amino acid by standard procedures, such as refluxing with aqueous acid (e.g., 6M HCl) followed by neutralization.

Data Presentation: Typical Reaction Parameters

The following table provides a summary of typical reaction conditions and expected outcomes for the catalytic hydrogenation of (E)-Ethyl 2-methyl-3-nitroacrylate.

ParameterValueRationale
Substrate (E)-Ethyl 2-methyl-3-nitroacrylateReadily available starting material.
Catalyst 10% Pd/CHighly active, robust, and easily separable heterogeneous catalyst.[15]
Catalyst Loading 5-10 mol%A balance between reaction rate and cost.
Solvent Methanol or EthanolGood solubility for the substrate and product; common solvents for hydrogenation.[11]
Hydrogen Pressure 1-4 atm (balloon to Parr shaker)Higher pressure can increase the reaction rate.
Temperature Room TemperatureThe reaction is typically exothermic and proceeds well at ambient temperature.
Reaction Time 2-24 hoursDependent on scale, catalyst activity, and pressure.
Typical Yield >90%High yields are generally achievable with this method.[16]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen- Poor stirring- Use fresh, high-quality catalyst.- Ensure a continuous supply of hydrogen.- Increase the stirring rate to ensure good mixing of the three phases (solid, liquid, gas).
Low Yield - Loss of product during workup- Side reactions- Ensure efficient extraction and careful handling during purification.- Consider lower reaction temperatures or alternative catalysts if side products are observed.
Catalyst Ignites - Exposure of dry, used catalyst to air- NEVER allow the used catalyst to dry in air.[10] Always keep it wet with solvent or water during and after filtration.[7]

Visualizing the Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Catalyst to Flask B Inert Vessel (Evacuate/Backfill N₂ x3) A->B C Add Solvent and Substrate B->C D Introduce Hydrogen (Purge H₂ x3) C->D E Stir Vigorously & Monitor D->E F Inert System (Purge N₂ x3) E->F G Filter Catalyst (Keep Wet!) F->G H Concentrate Filtrate G->H I Purify Product H->I

Caption: A streamlined workflow for the catalytic hydrogenation protocol.

Conclusion

The catalytic hydrogenation of (E)-Ethyl 2-methyl-3-nitroacrylate is a robust and efficient method for the synthesis of β-amino acid precursors. By understanding the underlying mechanism and adhering to stringent safety protocols, researchers can reliably produce these valuable compounds in high yields. The protocol described herein provides a solid foundation for the successful execution of this important transformation in a laboratory setting. For applications requiring specific stereochemistry, the use of chiral catalysts, such as those based on Iridium, should be explored.[5][6][7]

References

  • Martin, N. J. A., Chen, X., & List, B. (2008). Organocatalytic Asymmetric Transferhydrogenation of β-Nitroacrylates: Accessing β2-Amino Acids. Journal of the American Chemical Society, 130(42), 13862–13863. [Link]

  • College of St. Benedict/St. John's University. (n.d.). Aromatic Side Chain Reduction: Nitro. CSB/SJU. Retrieved from [Link]

  • Williams, F. E., & Williams, D. E. (2017). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicological Sciences, 157(2), 261–276. [Link]

  • Kinocran. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Kinocran. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023, July 15). HYDROGENATION | FACT SHEET. Stanford University. Retrieved from [Link]

  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

  • Li, S., Xiao, T., Li, D., & Zhang, X. (2015). First Iridium-Catalyzed Highly Enantioselective Hydrogenation of β-Nitroacrylates. Organic Letters, 17(16), 4122–4125. [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. University of Wisconsin-Madison Department of Chemistry. Retrieved from [Link]

  • Li, S., Xiao, T., Li, D., & Zhang, X. (2015). First Iridium-Catalyzed Highly Enantioselective Hydrogenation of β-Nitroacrylates. ACS Publications. [Link]

  • Li, S., Xiao, T., Li, D., & Zhang, X. (2015). First Iridium-Catalyzed Highly Enantioselective Hydrogenation of β-Nitroacrylates. PubMed. [Link]

  • Ali, M. A., & Kuras, M. (2022). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 29(4), 336–345. [Link]

  • Zhou, Y.-G. (2011). Enantioselective iridium-catalyzed hydrogenation of β,β-disubstituted nitroalkenes. Chemical Communications, 47(27), 7689–7691. [Link]

  • Martin, N. J. A., Ozores, L., & List, B. (2007). Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins. Journal of the American Chemical Society, 129(29), 8976–8977. [Link]

  • Lab Manager. (2024, June 6). Hydrogenation reaction safety. YouTube. Retrieved from [Link]

  • Li, C., et al. (2021). Chemoselective Hydrogenation of Nitroalkenes to Nitroalkanes on Water under Atmospheric Pressure Catalyzed by a Water-Soluble Metal–Ligand Bifunctional Iridium Catalyst. Inorganic Chemistry. [Link]

  • Bella, M., et al. (2016). A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst. Molecules, 21(9), 1243. [Link]

  • Reddy, P. G., & Kumar, U. K. S. (2015). Progress in recent development of stereoselective synthesis of β2-amino acid derivatives from β-nitroacrylate derivatives. Organic & Biomolecular Chemistry, 13(20), 5639–5653. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. Retrieved from [Link]

  • The Chemistry Translator. (2014, December 30). organic chemistry reaction #13 - reduction of nitro group to amine. YouTube. Retrieved from [Link]

  • Li, S., Xiao, T., Li, D., & Zhang, X. (2015). First Iridium-Catalyzed Highly Enantioselective Hydrogenation of β-Nitroacrylates. ACS Publications. [Link]

  • Organic Chemistry Portal. (2009, November 20). Asymmetric Transfer Hydrogenation of Nitroalkenes. Organic Chemistry Portal. Retrieved from [Link]

  • University of Rochester. (n.d.). Homogeneous vs Heterogeneous Catalysts. University of Rochester. Retrieved from [Link]

  • Suleimanov, E. V., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(2), 525–536. [Link]

  • Bella, M., et al. (2016). A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst. ResearchGate. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Reduction of Nitro Compounds by Heterogenous Catalysts. ResearchGate. Retrieved from [Link]

  • Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. [Link]

  • IntechOpen. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. [Link]

  • Roberts, G. W., et al. (2011). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. International Journal of Molecular Sciences, 12(5), 3148–3168. [Link]

  • Balaraman, E., & Gunanathan, C. (2014). Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol. ACS Omega, 4(27), 22533–22541. [Link]

  • Lu, P., et al. (2021). Iron-Catalyzed Highly Enantioselective Hydrogenation of Alkenes. Journal of the American Chemical Society, 143(32), 12433–12438. [Link]

  • Google Patents. (n.d.). CN1435408A - Process of one-step hydrogenation synthesis of alpha-substd. beta-amino acid. Google Patents.
  • SciSpace. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. SciSpace. Retrieved from [Link]

  • Li, H., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6219. [Link]

  • AZoM. (2016, July 11). Catalytic Hydrogenation Reaction. AZoM. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (E)-Ethyl 2-methyl-3-nitroacrylate Cycloadditions

Welcome to the Advanced Technical Support Center. As application scientists, we understand that working with highly functionalized, electron-deficient dienophiles like (E)-ethyl 2-methyl-3-nitroacrylate presents unique k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists, we understand that working with highly functionalized, electron-deficient dienophiles like (E)-ethyl 2-methyl-3-nitroacrylate presents unique kinetic and thermodynamic challenges. While the nitro group is an exceptional activating group that dominates regiochemistry[1], the presence of the α -methyl group creates a sterically hindered trisubstituted alkene. This dramatically alters its reactivity profile compared to unsubstituted nitroacrylates[2].

This guide is designed to help researchers and drug development professionals diagnose and resolve low conversion rates, poor stereoselectivity, and byproduct formation in these specific pericyclic reactions.

Part 1: Diagnostic Workflow for Low Conversion

Before altering your reaction parameters, use the following logic tree to isolate the root cause of your stalled cycloaddition.

Troubleshooting Start Low Conversion Detected (< 30% after 24h) CheckSM Validate Starting Material (1H NMR for E/Z ratio) Start->CheckSM Isomer High (Z)-Isomer Content? CheckSM->Isomer Purify Purify via Chromatography & Shield from Light Isomer->Purify Yes (>5%) CheckCat Evaluate Catalyst & Temp Isomer->CheckCat No (Pure E-isomer) CatType Using Strong Lewis Acid (e.g., TiCl4)? CheckCat->CatType MildCat Switch to Mild LA (ZnCl2) Prevent Zwitterion Pathway CatType->MildCat Yes (Polymerization risk) Sterics Thermal Conditions (Steric Stalling)? CatType->Sterics No HighPress Apply High Pressure or Microreactor Tech Sterics->HighPress Yes (Overcome Activation Energy)

Diagnostic workflow for troubleshooting low conversion in nitroacrylate cycloadditions.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My conversion rate stalls at 20-30% even after 48 hours under reflux. Why is the reaction not proceeding to completion? A1: The primary culprit is the steric clash introduced by the 2-methyl group. In a concerted [4+2] transition state, this methyl group interacts unfavorably with the diene, significantly raising the activation energy ( ΔG‡ ). Furthermore, pushing the reaction thermally (e.g., refluxing in toluene) often activates the thermodynamic retro-Diels-Alder pathway. Because the forward reaction is sterically hindered, the equilibrium shifts backward at high temperatures. Solution: Abandon purely thermal conditions. Utilize a coordinating Lewis acid (like ZnCl2​ ) at lower temperatures (0 °C to RT) to lower the LUMO of the nitroacrylate without triggering the retro-reaction[1].

Q2: I added a strong Lewis acid ( TiCl4​ ) to force the reaction, but now I am getting a complex mixture of unidentifiable products. What happened? A2: You have over-polarized the system. While nitroacrylates normally undergo concerted cycloadditions, highly polarizing Lewis acids or highly polar solvents can shift the mechanism to a stepwise pathway[3]. The nitroacrylate forms a zwitterionic intermediate upon initial attack by the diene. Because the 2-methyl group sterically hinders the subsequent ring closure, this long-lived zwitterion undergoes intermolecular Michael additions, leading to oligomerization and complex byproduct mixtures. Solution: Downgrade your catalyst to a milder Lewis acid ( ZnCl2​ or Mg(ClO4​)2​ ) and use a non-polar solvent (DCM or benzene) to enforce the concerted pathway.

Q3: The stereospecificity of my cycloadduct is completely lost, and conversion is dropping. Is my diene degrading? A3: It is more likely that your (E)-ethyl 2-methyl-3-nitroacrylate is isomerizing to the unreactive (Z)-isomer. The (E)-configuration is critical because the nitro and ester groups must be trans to allow proper orbital overlap in the endo transition state[4]. Exposure to ambient UV light or trace basic impurities in your glassware can trigger this isomerization. Solution: Store the nitroacrylate in amber vials at -20 °C. Always verify the E/Z ratio via 1H NMR immediately before setting up the reaction (the vinylic proton shift is diagnostic).

Part 3: Quantitative Data on Reaction Conditions

To visualize the causality between reaction conditions and conversion rates, refer to the following benchmarking data for the reaction of (E)-ethyl 2-methyl-3-nitroacrylate with standard dienes (e.g., cyclopentadiene or 1-methoxybuta-1,3-diene).

Reaction ConditionCatalystTemperatureTypical ConversionMechanistic Outcome & Notes
Thermal (Standard) None80 °C< 30%High retro-Diels-Alder rate; poor endo/exo selectivity.
Mild Lewis Acid ZnCl2​ (1.5 eq)0 °C to 25 °C75 - 85%Optimal. Concerted pathway favored; high endo selectivity[1].
Strong Lewis Acid TiCl4​ (1.0 eq)-20 °C< 20% (Target)Stepwise Michael addition dominates; heavy polymerization[3].
High Pressure None25 °C (10 kbar)> 90%Overcomes steric bulk of the 2-methyl group cleanly.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and high conversion, follow this optimized, self-validating protocol for a ZnCl2​ -catalyzed cycloaddition.

Phase 1: Pre-Reaction Validation

  • NMR Verification: Dissolve an aliquot of (E)-ethyl 2-methyl-3-nitroacrylate in CDCl3​ . Verify by 1H NMR that the (Z)-isomer is < 2%. Causality: >5% (Z)-isomer acts as a dead-weight contaminant that dilutes effective concentration and complicates purification.

  • Catalyst Preparation: Flame-dry ZnCl2​ under vacuum to ensure absolute anhydrous conditions. Trace water will coordinate the zinc, killing its catalytic efficacy.

Phase 2: Reaction Setup 3. Suspend the anhydrous ZnCl2​ (1.5 equiv) in dry DCM (0.1 M relative to dienophile) under an argon atmosphere. 4. Add the (E)-ethyl 2-methyl-3-nitroacrylate (1.0 equiv) and stir at room temperature for 15 minutes. Validation Check: The solution should turn a deeper yellow, indicating successful Lewis acid-carbonyl/nitro coordination. 5. Cool the system to 0 °C. Add the diene (2.0 equiv) dropwise over 10 minutes.

Phase 3: In-Process Monitoring 6. Monitor the reaction via TLC (Hexanes:EtOAc 8:2). Validation Check: Do not just look for product formation. Track the disappearance of the bright yellow, UV-active nitroacrylate spot. If the spot persists after 12 hours, add an additional 0.5 equiv of diene.

Phase 4: Quench and Isolation 7. Critical Step: Quench the reaction cold (at 0 °C) with saturated aqueous NaHCO3​ . Causality: Allowing the Lewis acid to remain active while warming during workup can trigger retro-aldol or retro-Michael degradations of the newly formed cycloadduct. 8. Extract with DCM, dry over Na2​SO4​ , and purify via flash chromatography.

Part 5: Mechanistic Pathway Analysis

Understanding the bifurcation between the desired concerted pathway and the parasitic stepwise pathway is critical for troubleshooting.

Mechanism Reactants (E)-Ethyl 2-methyl-3-nitroacrylate + Diene ConcertedTS Concerted[4+2] TS (Sterically Hindered) Reactants->ConcertedTS Mild LA (ZnCl2) / Non-Polar Zwitterion Zwitterionic Intermediate (Stepwise Pathway) Reactants->Zwitterion Strong LA / Polar Solvent Cycloadduct Desired Cycloadduct (High Yield) ConcertedTS->Cycloadduct Ring Closure Zwitterion->Cycloadduct Slow (Steric Clash) Michael Michael Adducts & Polymerization Zwitterion->Michael Fast (Intermolecular) Cycloadduct->Reactants Retro-Diels-Alder (High Temp)

Competing concerted cycloaddition and stepwise Michael addition pathways.

References
  • Title: Nitroacrylates: versatile reagents in organic synthesis Source: Durham E-Theses URL
  • Title: Synthesis by Pericyclic Reactions Source: Thieme E-Books & E-Journals URL
  • Title: Concerted and stepwise mechanisms in the Diels–Alder and Michael reactions of furans with methyl 3-nitroacrylate Source: Canadian Science Publishing URL
  • Title: Intermolecular Diels–Alder Cycloaddition for the Construction of Bicyclo[2.2.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Analysis of (E)-Ethyl 2-methyl-3-nitroacrylate

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities and intermediates is a cornerstone of quality control and regulatory compliance. (E)-Ethyl 2-methyl-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities and intermediates is a cornerstone of quality control and regulatory compliance. (E)-Ethyl 2-methyl-3-nitroacrylate, a substituted α,β-unsaturated nitro compound, presents a unique analytical challenge due to its reactive nature. This guide provides an in-depth, scientifically grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for its purity analysis against alternative techniques, namely Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC). The methodologies and validation data presented herein are synthesized from established regulatory guidelines and best practices in analytical chemistry, offering a comprehensive resource for developing robust and reliable purity assays.

The Criticality of Purity for (E)-Ethyl 2-methyl-3-nitroacrylate

(E)-Ethyl 2-methyl-3-nitroacrylate serves as a versatile building block in organic synthesis. Its purity is paramount as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce potential toxicological risks in pharmaceutical applications. Therefore, a validated, stability-indicating analytical method is not merely a procedural formality but a critical component of the compound's quality control strategy.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely employed technique for the purity analysis of non-volatile and thermally labile compounds like (E)-Ethyl 2-methyl-3-nitroacrylate.[1] Its high resolution, sensitivity, and quantitative accuracy make it the premier choice. A reversed-phase HPLC method is proposed here, leveraging a non-polar stationary phase to effectively separate the analyte from potential impurities.

Proposed HPLC Method

A robust starting point for the analysis of (E)-Ethyl 2-methyl-3-nitroacrylate is a reversed-phase HPLC method. The nitro group and the acrylate functionality provide strong UV chromophores, making UV detection a suitable choice.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 250 mmA C18 column provides excellent retention and separation for moderately polar to non-polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the aqueous phase suppresses the ionization of any acidic impurities, leading to better peak shape.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient 30% B to 80% B over 20 minutesA gradient elution is necessary to elute any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Detection UV at 254 nmThe nitroaromatic and acrylate moieties are expected to have strong absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
HPLC Method Validation: A Deep Dive

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] The validation parameters discussed below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Experimental Protocol:

    • Prepare a solution of (E)-Ethyl 2-methyl-3-nitroacrylate reference standard.

    • Prepare solutions of known, relevant impurities if available.

    • Prepare a placebo solution (if for a formulated product).

    • Spike the reference standard solution with the impurities and placebo.

    • Subject the reference standard to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

    • Analyze all solutions by the proposed HPLC method.

  • Acceptance Criteria: The peak for (E)-Ethyl 2-methyl-3-nitroacrylate should be well-resolved from all other peaks (impurities, degradation products, and placebo components), with a resolution of >2. Peak purity analysis using a photodiode array (PDA) detector should confirm the homogeneity of the analyte peak.

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Experimental Protocol:

    • Prepare a stock solution of the (E)-Ethyl 2-methyl-3-nitroacrylate reference standard.

    • Prepare at least five concentrations across the range of 50% to 150% of the target concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be close to zero.

Table 2: Linearity Data (Hypothetical)

Concentration (µg/mL)Mean Peak Area (n=3)
50501234
75752345
1001003456
1251254567
1501505678
0.9998

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Experimental Protocol:

    • Prepare a placebo solution.

    • Spike the placebo with the (E)-Ethyl 2-methyl-3-nitroacrylate reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

Table 3: Accuracy Data (Hypothetical)

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120119.899.8

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision):

    • Experimental Protocol: Analyze six independent preparations of the (E)-Ethyl 2-methyl-3-nitroacrylate sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The RSD of the purity values should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Experimental Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: The RSD of the purity values from both sets of experiments should be ≤ 2.0%.

Table 4: Precision Data (Hypothetical)

ParameterDay 1 / Analyst 1 / Instrument 1 (Purity %)Day 2 / Analyst 2 / Instrument 2 (Purity %)
Sample 199.599.3
Sample 299.699.4
Sample 399.499.2
Sample 499.599.5
Sample 599.799.6
Sample 699.599.4
Mean 99.53 99.40
RSD (%) 0.10 0.14
Overall RSD (%) 0.12

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol:

    • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • For S/N method, determine the concentration that gives an S/N of 3 for LOD and 10 for LOQ.

    • For the calibration curve method, use the formulas: LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S), where SD is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Experimental Protocol:

    • Vary critical method parameters one at a time, such as:

      • Flow rate (± 0.2 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (± 2% organic)

      • Detection wavelength (± 5 nm)

    • Analyze the system suitability solution and a sample under each condition.

  • Acceptance Criteria: The system suitability parameters should still be met, and the purity results should not significantly change.

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

  • Experimental Protocol:

    • Prepare a system suitability solution containing the (E)-Ethyl 2-methyl-3-nitroacrylate reference standard and a known impurity.

    • Inject the solution five times before starting the sample analysis.

  • Acceptance Criteria:

    • Tailing factor for the main peak: ≤ 2.0

    • Theoretical plates for the main peak: ≥ 2000

    • RSD of peak areas from replicate injections: ≤ 1.0%

    • Resolution between the main peak and the closest eluting peak: ≥ 2.0

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_Plan Planning cluster_Execute Execution cluster_Report Reporting P1 Define Analytical Procedure P2 Develop Validation Protocol P1->P2 E1 Specificity P2->E1 E2 Linearity P2->E2 E3 Accuracy P2->E3 E4 Precision (Repeatability & Intermediate) P2->E4 E5 LOD & LOQ P2->E5 E6 Robustness P2->E6 E7 System Suitability P2->E7 R1 Analyze Data E1->R1 E2->R1 E3->R1 E4->R1 E5->R1 E6->R1 E7->R1 R2 Generate Validation Report R1->R2

Caption: Workflow for HPLC method validation.

Comparison with Alternative Analytical Methods

While HPLC is the recommended technique, it is instructive to compare its performance with other potential methods for purity analysis.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures.[4][5][6]

  • Advantages over HPLC:

    • Faster Analysis Times: UPLC can significantly reduce run times, often by a factor of 5-10, leading to higher sample throughput.[4][5]

    • Improved Resolution and Sensitivity: The smaller particle size leads to sharper and narrower peaks, resulting in better separation and higher sensitivity.[4][5]

    • Reduced Solvent Consumption: Shorter run times and lower flow rates result in a significant reduction in solvent usage, making it a "greener" and more cost-effective technique.

  • Disadvantages compared to HPLC:

    • Higher Cost: UPLC systems are more expensive to purchase and maintain.

    • Method Transfer Challenges: Transferring an existing HPLC method to a UPLC system requires careful optimization and may require revalidation.

    • Increased Backpressure: The smaller particle size results in much higher backpressure, which can lead to more frequent maintenance issues if not properly managed.

Table 5: HPLC vs. UPLC Comparison

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm
Operating Pressure 400-600 bar1000-1500 bar
Analysis Time 15-30 min1-5 min
Resolution GoodExcellent
Sensitivity GoodExcellent
Solvent Consumption HighLow
Cost LowerHigher
Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.

  • Potential Applicability: (E)-Ethyl 2-methyl-3-nitroacrylate has a moderate molecular weight and may be sufficiently volatile for GC analysis. However, its thermal stability is a concern. The nitro group can be susceptible to degradation at the high temperatures typically used in GC injection ports.

  • Advantages over HPLC:

    • Higher Efficiency: GC columns are typically much longer than HPLC columns, providing very high separation efficiency.

    • Universal and Sensitive Detectors: Detectors like the Flame Ionization Detector (FID) are robust and provide a near-universal response to organic compounds.

  • Disadvantages compared to HPLC for this analyte:

    • Thermal Instability: The primary concern is the potential for on-column degradation of the nitroacrylate, which would lead to inaccurate purity results.

    • Derivatization May Be Required: If the compound is not sufficiently volatile or is thermally labile, derivatization may be necessary, which adds complexity to the sample preparation process.

    • Not Suitable for Non-volatile Impurities: Any non-volatile impurities will not be detected by GC.

Method Selection Rationale

Method_Selection cluster_Techniques Analytical Techniques Analyte (E)-Ethyl 2-methyl-3-nitroacrylate Properties Volatility Volatility & Thermal Stability Analyte->Volatility Polarity Polarity Analyte->Polarity GC GC Volatility->GC Volatile & Thermally Stable? HPLC HPLC Polarity->HPLC Non-volatile or Thermally Labile UPLC UPLC HPLC->UPLC Need for Higher Throughput & Sensitivity? HPLC_Decision Recommended Method HPLC->HPLC_Decision UPLC_Decision Alternative for Higher Throughput UPLC->UPLC_Decision GC_Decision Potential for Degradation. Not Recommended. GC->GC_Decision

Sources

Comparative

A Comprehensive Guide to the Dienophile Strength of (E)-Ethyl 2-methyl-3-nitroacrylate vs. Alternative Nitroalkenes

For researchers and drug development professionals constructing complex cyclic scaffolds, the Diels-Alder [4+2] cycloaddition remains a cornerstone methodology. Within this domain, nitroalkenes are highly valued as excep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals constructing complex cyclic scaffolds, the Diels-Alder [4+2] cycloaddition remains a cornerstone methodology. Within this domain, nitroalkenes are highly valued as exceptionally reactive dienophiles. This guide provides an objective, data-driven comparison of (E)-Ethyl 2-methyl-3-nitroacrylate against other common nitroalkenes, detailing the mechanistic causality behind its reactivity, structural advantages, and field-proven experimental protocols.

Mechanistic Causality: Electronic Activation vs. Steric Dynamics

The dienophile strength of any nitroalkene is governed by the delicate balance between electronic activation (LUMO lowering) and steric hindrance[1].

  • Primary Electronic Activation (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups (EWGs) in organic synthesis. It drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, narrowing the HOMO-LUMO gap between the diene and dienophile. This accelerates the reaction and dictates a strong preference for the endo product due to secondary orbital interactions[1].

  • Secondary Electronic Activation (-COOEt): In nitroacrylates, the addition of the ester moiety creates a "push-pull" highly electron-deficient system. Interestingly, the nitro group predominates over the ester in controlling the regiochemistry of the initial adduct[2].

  • Steric Modulation (α-Methyl Group): The distinguishing feature of (E)-Ethyl 2-methyl-3-nitroacrylate is its α-methyl substituent. While methyl substitution enhances steric hindrance—thereby slightly reducing the absolute reaction rate compared to unsubstituted analogs—it is a critical feature for asymmetric catalysis [3]. The steric bulk forces the transition state into a highly defined geometry, allowing chiral Lewis acids or hydrogen-bond donor catalysts to effectively differentiate the faces of the dienophile, ultimately generating valuable quaternary stereocenters[3].

Mechanism Core Nitroacrylate Core (Electron-Deficient) Nitro -NO2 Group (Primary LUMO Lowering) Core->Nitro Electronic Ester -COOEt Group (Secondary Activation) Core->Ester Electronic Methyl alpha-Methyl Group (Steric Hindrance) Core->Methyl Steric Result (E)-Ethyl 2-methyl-3-nitroacrylate (Controlled Reactivity) Nitro->Result Ester->Result Methyl->Result

Diagram illustrating electronic and steric contributions to the dienophile's reactivity.

Comparative Reactivity Profile

To objectively select the correct dienophile for your synthetic target, quantitative and qualitative metrics must be compared. The table below synthesizes the general reactivity trends of (E)-Ethyl 2-methyl-3-nitroacrylate against alternative nitroalkenes[4][5].

DienophileElectronic ActivationSteric HindranceRelative Diels-Alder RatePrimary Synthetic Utility
Nitroethylene High (-NO₂)Very LowExtremely FastSynthesis of simple, unsubstituted nitro-cycloadducts.
Ethyl 3-nitroacrylate Very High (-NO₂, -COOEt)LowVery FastRapid construction of highly functionalized rings; prone to polymerization[6].
(E)-Ethyl 2-methyl-3-nitroacrylate Very High (-NO₂, -COOEt)Moderate (α-methyl)Fast (Controlled)Creation of quaternary stereocenters; asymmetric catalysis.
β-Nitrostyrene Moderate (Conjugation)Moderate (Phenyl)ModerateConstruction of aryl-substituted bicyclic scaffolds.

Data Interpretation: While unsubstituted nitroacrylates react faster, their lack of steric hindrance often leads to poor enantiomeric excess (ee) in catalytic asymmetric reactions. (E)-Ethyl 2-methyl-3-nitroacrylate sacrifices a fraction of raw speed for a massive gain in stereocontrol[3].

Experimental Methodologies: Self-Validating Protocol

To ensure reproducibility and trustworthiness, the following protocol for the Diels-Alder cycloaddition of (E)-Ethyl 2-methyl-3-nitroacrylate with cyclopentadiene is designed as a self-validating system.

Objective:

Synthesize the endo-nitro cycloadduct with high diastereo- and enantioselectivity using a chiral hydrogen-bond donor catalyst.

Step-by-Step Workflow:
  • Preparation & Pre-activation:

    • Action: In an oven-dried Schlenk flask under Argon, dissolve 1.0 eq of (E)-Ethyl 2-methyl-3-nitroacrylate and 0.1 eq of a chiral thiourea catalyst in anhydrous CH₂Cl₂ (0.1 M). Cool the system to -78 °C.

    • Causality: The low temperature suppresses the uncatalyzed racemic background reaction and prevents the highly reactive dienophile from undergoing Michael-type polymerization.

  • Diene Addition:

    • Action: Slowly add 5.0 eq of freshly cracked cyclopentadiene dropwise down the side of the flask.

    • Causality: Cyclopentadiene must be freshly cracked to reverse its natural dimerization (dicyclopentadiene), ensuring maximum HOMO energy availability for the reaction[5].

  • Reaction Monitoring (Self-Validation):

    • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/EtOAc eluent. Stain with KMnO₄.

    • Validation: The starting nitroacrylate will appear as a bright, rapidly oxidizing yellow spot under KMnO₄. The reaction is complete when this specific spot disappears, confirming full conversion without relying solely on arbitrary reaction times.

  • Quenching & Workup:

    • Action: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Characterization:

    • Action: Analyze the crude mixture via ¹H NMR to determine the endo/exo ratio.

    • Validation: The vinylic protons of the norbornene core will exhibit distinct chemical shifts depending on the endo/exo geometry, providing an internal, self-validating metric of the reaction's diastereoselectivity.

Protocol S1 1. Preparation Equilibrate at -78°C S2 2. Cycloaddition Add Diene Dropwise S1->S2 S3 3. Monitoring TLC (KMnO4 Stain) S2->S3 S4 4. Quenching Aqueous NH4Cl S3->S4 S5 5. Analysis NMR / Chiral HPLC S4->S5

Step-by-step experimental workflow for the Diels-Alder cycloaddition process.

Transition State Dynamics

The preference for the endo product in these reactions is a classic example of kinetic vs. thermodynamic control. The transition state is stabilized by secondary orbital interactions between the p-orbitals of the nitro group and the developing π-system of the diene[1].

Pathway Diene Diene (HOMO) TS_Endo Endo Transition State (Secondary Orbital Overlap) Diene->TS_Endo Favored TS_Exo Exo Transition State (Steric Clash) Diene->TS_Exo Disfavored Dienophile Nitroacrylate (LUMO) Dienophile->TS_Endo Dienophile->TS_Exo Product Major Endo Cycloadduct TS_Endo->Product Kinetic Control

Kinetic pathway of the Diels-Alder reaction highlighting endo transition state preference.

By utilizing (E)-Ethyl 2-methyl-3-nitroacrylate, chemists can leverage its intense electronic activation while utilizing its steric profile to enforce rigid transition states, making it an indispensable tool for advanced stereoselective synthesis.

References
  • ACS Publications. Relative Cycloaddition Rates of Alkyne-Equivalent Dienophiles. Retrieved from[Link]

  • MDPI Molecules. Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. Retrieved from[Link]

  • Canadian Science Publishing. Concerted and stepwise mechanisms in the Diels–Alder and Michael reactions of furans with methyl 3-nitroacrylate. Retrieved from [Link]

  • Durham E-Theses. Nitroacrylates: versatile reagents in organic synthesis. Retrieved from [Link]

Sources

Validation

Distinguishing E/Z Isomers of Ethyl 2-Methyl-3-Nitroacrylate: A GC-MS Fragmentation Pattern Comparison Guide

For Researchers, Scientists, and Drug Development Professionals In the realm of synthetic chemistry and drug development, the precise structural elucidation of molecules is paramount. Geometric isomers, such as the (E) a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, the precise structural elucidation of molecules is paramount. Geometric isomers, such as the (E) and (Z) configurations of ethyl 2-methyl-3-nitroacrylate, can exhibit distinct biological activities and chemical properties. Consequently, the ability to differentiate between these stereoisomers is a critical analytical challenge. This guide provides an in-depth comparison of the gas chromatography-mass spectrometry (GC-MS) fragmentation patterns of the E and Z isomers of ethyl 2-methyl-3-nitroacrylate, offering a practical framework for their differentiation. We will delve into the mechanistic underpinnings of the fragmentation pathways and provide a detailed experimental protocol for robust analysis.

The Significance of Stereoisomer Differentiation in Drug Development

The spatial arrangement of atoms in a molecule can profoundly influence its interaction with biological targets. For instance, the efficacy and safety of a drug can be highly dependent on its stereochemistry. Regulatory agencies worldwide now mandate the characterization and control of stereoisomers in pharmaceutical products. GC-MS, a powerful analytical technique that couples the separation capabilities of gas chromatography with the structural information provided by mass spectrometry, is an indispensable tool in this endeavor.[1][2] While mass spectrometry was once considered "blind" to stereochemistry, advancements in the technique and a deeper understanding of fragmentation mechanisms have enabled its application in chiral and geometric isomer analysis.[1][2]

Predicting Fragmentation: A Tale of Two Isomers

The electron ionization (EI) mass spectra of geometric isomers can often be very similar, as they share the same molecular weight and elemental composition. However, subtle yet significant differences in their fragmentation patterns can arise due to steric hindrance and the spatial orientation of functional groups, which influence the kinetics of fragmentation reactions.[3][4] For ethyl 2-methyl-3-nitroacrylate, we can anticipate several key fragmentation pathways, with the relative abundances of certain fragment ions serving as diagnostic markers to distinguish between the E and Z isomers.

The primary fragmentation processes for these isomers under EI conditions are expected to involve:

  • Alpha-cleavage: The cleavage of bonds adjacent to the carbonyl group and the nitro group.

  • McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds involving the transfer of a gamma-hydrogen atom.[5][6][7][8]

  • Loss of Neutral Fragments: Elimination of small molecules such as NO, NO₂, H₂O, and C₂H₄ (ethene) from the ester group.

The E Isomer: Unhindered Fragmentation

In the (E)-isomer, the larger nitro group and the ethyl ester group are on opposite sides of the double bond. This configuration is generally more stable and allows for less hindered interactions during fragmentation. We can predict the following key fragmentations:

  • Loss of the Ethoxy Group (-OC₂H₅): Alpha-cleavage at the carbonyl group leading to the loss of an ethoxy radical (•OC₂H₅, 45 Da) is expected to be a prominent fragmentation pathway.

  • Loss of NO₂: Cleavage of the C-N bond resulting in the loss of a nitro radical (•NO₂, 46 Da) is a common fragmentation for nitro compounds.[9][10][11]

  • McLafferty Rearrangement: The ethyl ester group possesses gamma-hydrogens, making a McLafferty rearrangement possible. This would involve the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule (C₂H₄, 28 Da).

The Z Isomer: Steric Hindrance and Ortho-Effects

In the (Z)-isomer, the nitro group and the ethyl ester group are on the same side of the double bond. This proximity can lead to steric hindrance and "ortho-effects," which are interactions between adjacent functional groups that can open up unique fragmentation channels or alter the probabilities of common ones.[11][12]

  • Enhanced Loss of Water (H₂O): The proximity of the nitro group and the ester group in the Z-isomer could facilitate an intramolecular hydrogen abstraction from the ethyl group by one of the oxygen atoms of the nitro group, leading to a more pronounced loss of water (18 Da).

  • Suppression of McLafferty Rearrangement: The steric crowding in the Z-isomer might hinder the formation of the six-membered transition state required for the McLafferty rearrangement, potentially leading to a lower abundance of the corresponding fragment ion compared to the E-isomer.

  • Fragmentations Involving Both Groups: The close proximity of the ester and nitro groups might enable unique fragmentation pathways involving the interaction of these two functionalities, leading to fragment ions that are less abundant or absent in the E-isomer's spectrum.

Visualizing the Fragmentation Pathways

To better illustrate the proposed fragmentation mechanisms, the following diagrams outline the key pathways for both the E and Z isomers.

E_Isomer_Fragmentation M_E E-Isomer (M+•, m/z 173) F1_E [M - OC2H5]+ (m/z 128) M_E->F1_E - •OC2H5 F2_E [M - NO2]+• (m/z 127) M_E->F2_E - •NO2 F3_E [M - C2H4]+• (m/z 145) (McLafferty) M_E->F3_E - C2H4 F4_E [M - H2O]+• (m/z 155) M_E->F4_E - H2O

Figure 1: Predicted major fragmentation pathways for the E-isomer of ethyl 2-methyl-3-nitroacrylate.

Z_Isomer_Fragmentation M_Z Z-Isomer (M+•, m/z 173) F1_Z [M - OC2H5]+ (m/z 128) M_Z->F1_Z - •OC2H5 F2_Z [M - NO2]+• (m/z 127) M_Z->F2_Z - •NO2 F3_Z [M - C2H4]+• (m/z 145) (Suppressed McLafferty) M_Z->F3_Z - C2H4 F4_Z [M - H2O]+• (m/z 155) (Enhanced) M_Z->F4_Z - H2O

Figure 2: Predicted major fragmentation pathways for the Z-isomer, highlighting potential differences from the E-isomer.

Comparative Data Summary

The following table summarizes the expected key fragment ions and their anticipated relative abundance differences between the E and Z isomers. These predictions are based on established fragmentation principles and will require experimental verification.

Fragment Ion (m/z)Proposed Structure/LossExpected Relative Abundance in E-IsomerExpected Relative Abundance in Z-IsomerRationale for Difference
173Molecular Ion [M]⁺•ModerateModerate-
145[M - C₂H₄]⁺• (McLafferty)HigherLowerSteric hindrance in the Z-isomer may suppress the rearrangement.
128[M - OC₂H₅]⁺HighHighA major alpha-cleavage, likely prominent in both isomers.
127[M - NO₂]⁺•HighHighA common loss for nitro compounds.
155[M - H₂O]⁺•LowerHigherProximity of functional groups in the Z-isomer may facilitate intramolecular water loss.

Experimental Protocol for GC-MS Analysis

This protocol provides a robust methodology for the separation and analysis of the E and Z isomers of ethyl 2-methyl-3-nitroacrylate.

Sample Preparation
  • Standard Preparation: Prepare individual standard solutions of the purified E and Z isomers in a volatile solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL. Prepare a mixed standard containing both isomers at the same concentration.

  • Sample Solution: Dissolve the sample to be analyzed in the same solvent to a final concentration within the calibration range of the instrument.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter to remove any particulate matter before injection.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization for your specific instrument.

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of the isomers.[13][14][15]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet:

    • Mode: Split (e.g., 50:1 split ratio)

    • Temperature: 250 °C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: 5 minutes at 280 °C

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-300

    • Solvent Delay: 3 minutes

Data Analysis
  • Chromatographic Separation: Analyze the chromatograms of the individual and mixed standards to determine the retention times of the E and Z isomers. The more stable E-isomer is likely to elute first.

  • Mass Spectra Extraction: Extract the mass spectrum for each isomer from the total ion chromatogram (TIC).

  • Fragmentation Pattern Comparison: Compare the mass spectra of the two isomers, paying close attention to the relative abundances of the key fragment ions listed in the table above.

  • Library Matching: While a library match for these specific isomers may not be available, searching for structurally similar compounds can provide additional confidence in fragment identification.

Conclusion

The differentiation of the E and Z isomers of ethyl 2-methyl-3-nitroacrylate by GC-MS is achievable through a careful analysis of their fragmentation patterns. While both isomers will exhibit many of the same fragment ions, the steric and electronic differences between them are expected to manifest as reproducible variations in the relative abundances of key ions, particularly those resulting from McLafferty rearrangement and intramolecular interactions. By employing a well-defined experimental protocol and a mechanistic understanding of mass spectral fragmentation, researchers can confidently distinguish between these geometric isomers, ensuring the stereochemical integrity of their compounds. This guide provides a solid foundation for developing such analytical methods, which are crucial for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Ecker, J., Scherer, M., & Liebisch, G. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B, 901, 79-85. [Link]

  • Chen, X., Kang, Y., & Zeng, S. (2018). Analysis of stereoisomers of chiral drug by mass spectrometry. Chirality, 30(5), 609-618. [Link]

  • Splitter, J. S. (2004). Stereochemistry Studied Using Mass Spectrometry. In Applications of Mass Spectrometry to Organic Stereochemistry. Wiley-VCH. [Link]

  • Chen, X., Kang, Y., & Zeng, S. (2018). Analysis of stereoisomers of chiral drug by mass spectrometry. R Discovery. [Link]

  • Yamagaki, T., & Nakanishi, H. (1998). Influence of stereoisomeric glucose, galactose and mannose residues on fragmentation at their glycosidic linkages in post-source decay fragment analyses for oligosaccharides using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 12(16), 1069-1074. [Link]

  • Aini, W. N. (2010). Chromatographic Methods to Analyze Geometrical and Positional Isomers of Fatty Acids. Jurnal Teknologi, 52(1), 165-174. [Link]

  • Smith, R. M. (2023). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Mass Spectrometry Reviews. [Link]

  • Denifl, S., Zappa, F., & Matus, M. (2006). Investigations Of Electron Attachment To Nitro-Compounds Towards Explosives. AIP Conference Proceedings, 876, 158-163. [Link]

  • Paine, M. R., et al. (2019). Imaging Isomers on a Biological Surface: A Review. Molecules, 24(18), 3267. [Link]

  • Thevis, M., et al. (2021). Same, but different: Variations in fragment ions among stereoisomers of a 17α-methyl steroid in gas chromatography/electron ionization mass spectrometry. Journal of Mass Spectrometry, e4725. [Link]

  • Danikiewicz, W., Giey̆sztor, A., & Glinka, T. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry, 4(3), 205-213. [Link]

  • Ecker, J., Scherer, M., & Liebisch, G. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Request PDF. [Link]

  • Ecker, J., Scherer, M., & Liebisch, G. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Semantic Scholar. [Link]

  • Schmidt, J., et al. (2011). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 25(13), 1845-1856. [Link]

  • Schmidt, J., et al. (2011). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • Chemistry Learner. (n.d.). McLafferty Rearrangement: Definition, Examples and Mechanism. [Link]

  • ResearchGate. (n.d.). (A) Full MALDI-ToF spectra of the poly(ethyl acrylate). (B) Expansion... Scientific Diagram. [Link]

  • Chemistry Notes. (2020, September 18). McLafferty rearrangement: Definition, easy mechanism, example. [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. [Link]

  • Crecelius, A. C., et al. (2004). Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(11), 1593-1601. [Link]

  • Free PDF Library. (2026, March 16). MCLAFFERTY REARRANGEMENT IN MASS SPECTROMETRY. [Link]

Sources

Comparative

A Comparative Analysis of the Toxicity and Handling of (E)-Ethyl 2-methyl-3-nitroacrylate versus Standard Acrylates for Researchers and Drug Development Professionals

This guide provides an in-depth comparative analysis of the toxicological profiles and safe handling procedures for (E)-Ethyl 2-methyl-3-nitroacrylate against two commonly used standard acrylates: Ethyl Acrylate and Meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the toxicological profiles and safe handling procedures for (E)-Ethyl 2-methyl-3-nitroacrylate against two commonly used standard acrylates: Ethyl Acrylate and Methyl Methacrylate. This document is intended for researchers, scientists, and drug development professionals who handle these compounds. The information herein is synthesized from established safety data and authoritative sources to ensure scientific integrity and promote safe laboratory practices.

The selection of reagents in a synthesis campaign or for a biological assay requires a thorough understanding of their intrinsic hazards. While standard acrylates are well-characterized, novel or less common derivatives like (E)-Ethyl 2-methyl-3-nitroacrylate present a challenge due to the scarcity of publicly available toxicity data. This guide aims to bridge that gap by comparing the known hazards of standard acrylates with an inferred toxicological profile of the nitroacrylate, based on its chemical structure and the properties of related compounds.

Section 1: Toxicological Profile Comparison

The toxicity of acrylates is primarily driven by their electrophilic nature, which allows them to react with biological nucleophiles like proteins and DNA. This reactivity is a key determinant of their potential as skin/respiratory sensitizers and irritants. The introduction of a nitro group, as in (E)-Ethyl 2-methyl-3-nitroacrylate, is expected to significantly influence this reactivity.

Standard Acrylates: Ethyl Acrylate & Methyl Methacrylate

Ethyl acrylate and methyl methacrylate are widely used monomers in the production of polymers and are common reagents in research laboratories.[1][2] Their toxicological profiles are well-documented.

  • Ethyl Acrylate: Recognized as a potent skin sensitizer and irritant.[3] It is classified as "possibly carcinogenic to humans (Group 2B)" by the IARC, although this is based on studies in rodents that may not be directly relevant to humans.[4] It is harmful if swallowed or in contact with skin, and toxic if inhaled.[3] It is also a lachrymator, meaning it can cause tearing.[5]

  • Methyl Methacrylate (MMA): Generally considered less toxic than ethyl acrylate.[6] It is a mild skin irritant and a sensitizer.[2][7] While it can cause respiratory irritation at high concentrations, it is not classified as a carcinogen by IARC.[8][9]

The structural difference between acrylates and methacrylates (the presence of a methyl group on the alpha-carbon) is known to reduce the sensitizing potential of methacrylates compared to their acrylate counterparts.[10]

(E)-Ethyl 2-methyl-3-nitroacrylate: An Inferred Profile

Specific toxicological data for (E)-Ethyl 2-methyl-3-nitroacrylate is not extensively available in public literature. However, its structure as a nitro-olefin provides critical insights into its potential hazards. Nitro-olefins are known to be potent lachrymators and reactive compounds.[11] The presence of the electron-withdrawing nitro group is expected to increase the electrophilicity of the carbon-carbon double bond, likely making it more reactive towards biological nucleophiles than standard acrylates.

Hypothesized Toxicity Profile:

  • High Reactivity: The nitro group enhances the Michael acceptor capability of the acrylate system, suggesting a high potential for reaction with cellular thiols, such as glutathione and cysteine residues in proteins.

  • Potent Lachrymator: As noted for the related methyl (E)-3-nitroacrylate, this compound should be handled with extreme caution as a potent lachrymator.[11]

  • Skin and Respiratory Sensitizer: Given its heightened reactivity, it is highly probable that it is a potent skin and respiratory sensitizer, likely exceeding the potency of ethyl acrylate.

  • Irritant: It is expected to be a strong irritant to the skin, eyes, and respiratory tract.

The following diagram illustrates the key structural features influencing the reactivity and potential toxicity of these compounds.

G cluster_1 (E)-Ethyl 2-methyl-3-nitroacrylate EA Ethyl Acrylate (CH2=CHCOOEt) MMA Methyl Methacrylate (CH2=C(CH3)COOMe) EA->MMA ENA (E)-Ethyl 2-methyl-3-nitroacrylate (O2N-CH=C(CH3)COOEt) EA->ENA Addition of Nitro Group Increases Reactivity and Potential Toxicity

Caption: Structural comparison and inferred reactivity.

Quantitative Toxicity Data Summary

The table below summarizes the available acute toxicity data for the standard acrylates. No quantitative data is currently available for (E)-Ethyl 2-methyl-3-nitroacrylate.

ParameterEthyl AcrylateMethyl Methacrylate(E)-Ethyl 2-methyl-3-nitroacrylate
LD50 Oral (rat) 800 - 1120 mg/kg[5][12]~7,900 - 10,000 mg/kg[8][13]No Data Available
LD50 Dermal (rat/rabbit) >1,000 - 5,000 mg/kg[3][5]>5,000 - 7,500 mg/kg[8][13]No Data Available
LC50 Inhalation (rat, 4h) 9 - 9.14 mg/L (vapor)[5][14]29.8 mg/L (vapor)[8]No Data Available
Skin Irritation Irritating[3]Irritating[8]Expected to be a strong irritant
Eye Irritation Irritating[3]Irritating[8]Expected to be a strong irritant/lachrymator
Skin Sensitization Causes sensitization[3]May cause an allergic reaction[8]Expected to be a potent sensitizer
Carcinogenicity (IARC) Group 2B (Possibly carcinogenic)[4]Group 3 (Not classifiable)[8]No Data Available

Section 2: Handling Safety and Personal Protective Equipment (PPE)

Given the known hazards of standard acrylates and the inferred high reactivity of (E)-Ethyl 2-methyl-3-nitroacrylate, stringent safety protocols are mandatory.

Engineering Controls
  • Fume Hood: All handling of these volatile and hazardous compounds, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation exposure.[15]

  • Ventilation: Ensure adequate general ventilation in the laboratory.[3]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[16][17]

  • Hand Protection: Due to the potential for skin sensitization and irritation, appropriate chemical-resistant gloves are essential. Nitrile gloves provide short-term protection against small splashes, but for more than incidental contact, supported polyvinyl alcohol (PVA) gloves are recommended for methyl methacrylate.[16] Given the likely higher reactivity of the nitroacrylate, a robust glove choice is critical. Always consult the glove manufacturer's resistance data.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or a full suit protecting against chemicals should be used.[15]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[1]

Storage and Handling Precautions
  • Storage: All three compounds should be stored in tightly closed containers in a cool, well-ventilated, and fireproof area, away from heat, light, and sources of ignition.[18][19] They are often stabilized with an inhibitor (like hydroquinone methyl ether, MEHQ) to prevent spontaneous and potentially explosive polymerization.[11][17]

  • Ignition Sources: These acrylates are flammable liquids.[3][8] All sources of ignition, including open flames, sparks, and hot surfaces, must be eliminated from the handling area.[17] Use non-sparking tools and ensure equipment is properly grounded.[20]

  • Emergency Procedures: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[17][18]

Section 3: Proposed Methodologies for Comparative Assessment

To address the data gap for (E)-Ethyl 2-methyl-3-nitroacrylate, the following standard experimental protocols are proposed for a comparative toxicological assessment.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a framework for comparing the dose-dependent cytotoxic effects of the three acrylates on a relevant cell line (e.g., human dermal fibroblasts).

Workflow: MTT Cytotoxicity Assay

G start Seed cells in 96-well plate (e.g., 1x10^4 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) start->incubate1 prepare Prepare serial dilutions of acrylates incubate1->prepare treat Treat cells with acrylates (include vehicle control) prepare->treat incubate2 Incubate for 24h treat->incubate2 add_mtt Add MTT reagent (e.g., 10 µL of 5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., 100 µL DMSO) incubate3->add_solubilizer read Read absorbance (570 nm) add_solubilizer->read analyze Calculate % viability and determine IC50 read->analyze G start Prepare solutions of test chemical and control peptides (Cys & Lys) incubate Incubate chemical with each peptide solution for 24h start->incubate analyze Analyze samples by HPLC with UV detection (220 nm) incubate->analyze calculate Calculate peptide depletion (%) relative to reference controls analyze->calculate classify Classify sensitization potential based on mean depletion calculate->classify

Caption: Workflow for Direct Peptide Reactivity Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare stock solutions of the test chemicals in acetonitrile. Prepare stock solutions of the cysteine- and lysine-containing peptides in the appropriate buffer.

  • Incubation: Mix the test chemical solution with each peptide solution at a defined molar ratio (e.g., 1:10 for cysteine, 1:50 for lysine). Incubate for 24 hours at room temperature with gentle shaking.

  • Analysis: Following incubation, analyze the concentration of the remaining peptide in each sample using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.

  • Data Analysis: Calculate the percent peptide depletion for both cysteine and lysine by comparing the peak area of the peptide in the test sample to the peak area in a reference control.

  • Classification: Average the cysteine and lysine depletion values. The mean depletion is used to classify the substance into reactivity classes (low, moderate, high), which correlates with its skin sensitization potential.

Conclusion

While standard acrylates like ethyl acrylate and methyl methacrylate pose well-defined hazards requiring diligent safety measures, the structural features of (E)-Ethyl 2-methyl-3-nitroacrylate suggest a significantly higher potential for toxicity. The presence of the nitro group likely enhances its reactivity, making it a probable potent lachrymator, irritant, and skin sensitizer. In the absence of direct toxicological data, researchers must handle this compound with extreme caution, employing stringent engineering controls and a comprehensive suite of personal protective equipment. The experimental protocols outlined in this guide provide a framework for generating the necessary data to perform a direct, evidence-based comparison and to ensure the safe and responsible use of this and other novel reagents in research and development.

References

Sources

Safety & Regulatory Compliance

Safety

Guide to the Safe Disposal of (E)-Ethyl 2-methyl-3-nitroacrylate

This document provides essential procedural guidance for the safe handling and disposal of (E)-Ethyl 2-methyl-3-nitroacrylate (CAS No. 1070237-84-1).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe handling and disposal of (E)-Ethyl 2-methyl-3-nitroacrylate (CAS No. 1070237-84-1). As a valued professional in the scientific community, your safety is paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical principles that dictate these procedures. By synthesizing established safety protocols with the known reactivity of related chemical classes, we aim to empower you to manage this compound's lifecycle with confidence and precision.

A Note on Scientific Integrity: Specific safety and toxicological data for (E)-Ethyl 2-methyl-3-nitroacrylate are not widely published[1]. Therefore, this guidance is authoritatively grounded in the known hazards of its constituent functional groups: the acrylate moiety and the nitroalkene system. Acrylates are recognized for their potential to cause skin and respiratory irritation, allergic reactions, and their ability to undergo hazardous polymerization[2][3]. Nitro-containing compounds can be energetic and possess significant toxicity. Consequently, this compound must be handled with a high degree of caution, assuming it is flammable, reactive, and hazardous to health.

Hazard Assessment and Immediate Safety

Before handling or disposing of (E)-Ethyl 2-methyl-3-nitroacrylate, a thorough understanding of its potential hazards is critical.

  • Health Hazards: Assumed to be a skin, eye, and respiratory irritant[2][4]. May cause an allergic skin reaction (sensitization) upon repeated contact[2][5]. Inhalation of vapors may lead to respiratory irritation[2].

  • Flammability Hazards: While the exact flashpoint is unknown, related compounds like ethyl methacrylate are highly flammable[3]. The presence of the nitro group may also contribute to energetic decomposition upon heating. Vapors may form explosive mixtures with air[3][6]. All ignition sources, including open flames, sparks, hot surfaces, and static discharge, must be rigorously excluded from handling and storage areas[4][5].

  • Reactivity & Stability Hazards:

    • Hazardous Polymerization: As an acrylate, this compound may polymerize violently when exposed to heat, light, or in the presence of strong oxidizing agents[3].

    • Chemical Incompatibility: It must be stored and disposed of separately from strong acids, strong bases, peroxides, and reducing agents[4]. Nitro-containing compounds are specifically incompatible with inorganic bases and amines[7][8]. Mixing with incompatible materials can lead to vigorous reactions, generating heat, fire, or explosions[9].

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent all routes of exposure.[10] The following table outlines the minimum required PPE for handling (E)-Ethyl 2-methyl-3-nitroacrylate.

Protection Type Specification Rationale & Best Practices
Hand Protection Double-gloving: Inner nitrile glove covered by an outer, chemical-resistant glove (e.g., neoprene or butyl rubber).Nitrile provides splash protection, while the outer glove offers extended resistance.[11][12] Consult the glove manufacturer's compatibility chart. Discard gloves immediately upon contamination.
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield worn over goggles is required when handling larger quantities (>50 mL) or when there is a significant splash risk.[11][13]Protects against splashes and irritating vapors. A face shield provides an essential secondary barrier.[10]
Body Protection Flame-resistant (FR) lab coat, fully buttoned. Chemical-resistant apron for splash protection.An FR lab coat is crucial due to the flammability risk.[11] Long pants and closed-toe, chemical-resistant shoes are mandatory.[11]
Respiratory Protection Use only in a certified chemical fume hood to maintain exposure below permissible limits. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be required.[12][14]The fume hood is the primary engineering control to prevent inhalation of hazardous vapors.[4]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent escalation.

Step 1: Evacuate & Secure

  • Alert personnel in the immediate vicinity.

  • If the spill is large or if vapors are significant, evacuate the lab and contact your institution's Emergency Health & Safety (EHS) office.

  • Eliminate all ignition sources immediately.[15]

Step 2: Contain & Absorb

  • For small spills (<50 mL), wear the full PPE ensemble described in Section 2.

  • Contain the spill by creating a dike around it with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or a commercial sorbent). Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully apply the absorbent material over the spill, working from the outside in.

Step 3: Collect & Package Waste

  • Using non-sparking tools (e.g., plastic or brass scoops), carefully collect the contaminated absorbent material.[4][5]

  • Place the collected material into a designated, sealable, and properly labeled hazardous waste container.

  • Do not seal the container tightly at first if there is a risk of gas generation.

Step 4: Decontaminate & Ventilate

  • Decontaminate the spill area using a detergent solution (e.g., Alconox) and water, followed by a final rinse.[16][17]

  • Collect all decontamination materials (wipes, gloves, etc.) and place them in the hazardous waste container.

  • Allow the area to ventilate thoroughly before resuming normal operations.

Step-by-Step Disposal Procedure

The guiding principle for disposing of (E)-Ethyl 2-methyl-3-nitroacrylate is that it must be managed as hazardous waste through a licensed contractor.[6] On-site chemical neutralization is not recommended due to the compound's reactivity and the potential for runaway reactions.

DisposalWorkflow cluster_prep Waste Preparation cluster_disposal Final Disposal Generate Waste Generated (Unused product, reaction byproduct) Segregate Segregate Waste Stream (Keep separate from acids, bases, oxidizers) Generate->Segregate Container Select Appropriate Container (HDPE or glass, vented cap if necessary) Segregate->Container Label Label Container Correctly ('Hazardous Waste', full chemical name, hazard pictograms) Container->Label Store Store in Secondary Containment (In a cool, dark, ventilated area away from ignition sources) Label->Store ContactEHS Contact Institutional EHS Office (Arrange for waste pickup) Store->ContactEHS Manifest Complete Hazardous Waste Manifest ContactEHS->Manifest Transfer Transfer to Licensed Hazardous Waste Contractor Manifest->Transfer

Caption: Waste Disposal Decision Workflow for (E)-Ethyl 2-methyl-3-nitroacrylate.

Protocol Steps:

  • Waste Identification and Segregation : This chemical waste must be classified as hazardous, likely falling into categories of ignitability and reactivity.[18] It is critical to collect it in a dedicated waste stream. Never mix this waste with other chemical wastes , especially acids, bases, or oxidizing agents, to prevent violent chemical reactions.[9][19][20]

  • Container Selection : Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, that can be securely sealed.[19] The container must be clean, dry, and in good condition. For larger quantities or if there's a potential for slow polymerization or degradation that could build pressure, a vented cap is advisable.

  • Proper Labeling : The waste container must be clearly and accurately labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(E)-Ethyl 2-methyl-3-nitroacrylate"

    • An accurate description of the waste composition (e.g., "pure," "in ethanol," etc.)

    • Appropriate hazard pictograms (e.g., Flammable, Irritant/Sensitizer, Health Hazard).

    • The date accumulation started.

  • Safe Storage : Store the sealed waste container in a designated satellite accumulation area. This area must be in a well-ventilated location, such as a flammable storage cabinet, away from heat and ignition sources.[4][21] Secondary containment (e.g., a larger plastic tub) is required to contain any potential leaks. Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[19]

  • Arrange for Disposal : Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[15] Provide them with an accurate description of the waste. Follow all institutional and regulatory procedures for waste manifesting and transfer.[22][23]

Decontamination of Laboratory Equipment

Proper decontamination of labware is essential to prevent cross-contamination and accidental exposure.

  • Initial Rinse : In a chemical fume hood, rinse the equipment (glassware, stir bars, etc.) with a small amount of a suitable organic solvent (e.g., acetone or ethyl acetate) to dissolve the bulk of the residue. This rinse solvent must be collected and disposed of as hazardous waste.

  • Detergent Wash : Wash the equipment thoroughly with a laboratory detergent and warm water.[17] Use a brush to physically remove any remaining residue.

  • Final Rinse : Rinse the equipment multiple times with tap water, followed by a final rinse with deionized or distilled water.

  • Drying : Allow the equipment to air dry completely or dry in an oven, provided all flammable solvent from the initial rinse has been removed.

  • Verification (Optional) : For critical applications, the cleanliness of a surface can be checked using a UV lamp if the compound or potential impurities are fluorescent.[16]

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental responsibility, ensuring that the risks associated with this reactive chemical are managed effectively from procurement to final disposal.

References

  • Personal Protective Equipment (PPE) . (2026, March 23). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • SDS - Unigel . (2021, March 29). Unigel. [Link]

  • Personal Protective Equipment . Georgia Institute of Technology Environmental Health & Safety. [Link]

  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT . GML. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment . (2024, August 27). SAMS Solutions. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Decontamination, cleaning and disinfection . (2016, March). Harrogate and District NHS Foundation Trust. [Link]

  • HAZARDOUS WASTE . (2023, July 24). Sunway University. [Link]

  • Hazardous Waste - Decontamination . Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Waste Disposal Guidelines: Rules You Must Follow! . (2024, April 3). GreenTec Energy. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice . U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Materials Disposal Guide . (2019, June 12). Nipissing University. [Link]

  • Operating Procedure . (2019, October 3). U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Decontamination . (2023, June 12). National Center for Biotechnology Information (NCBI). [Link]

  • Chemical Incompatibility Chart . California State University, Long Beach. [Link]

  • Chemical Incompability Guide . The University of British Columbia. [Link]

  • Safety Data Sheet: Ethyl methacrylate . Chemos GmbH & Co.KG. [Link]

  • methyl (e)-3-nitroacrylate . Organic Syntheses. [Link]

  • Incompatible Chemicals . Utah State University. [Link]

  • Chemical Incompatibility Guide . (2020, November 3). Stanford University Environmental Health & Safety. [Link]

  • ICSC 0272 - ETHYL METHACRYLATE . International Programme on Chemical Safety (INCHEM). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-Ethyl 2-methyl-3-nitroacrylate
Reactant of Route 2
Reactant of Route 2
(E)-Ethyl 2-methyl-3-nitroacrylate
© Copyright 2026 BenchChem. All Rights Reserved.